Cas no 95950-20-2 (4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline)
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline
- 1,10-Phenanthroline, 4,7-bis(4-methoxyphenyl)-
- SCHEMBL4867556
- A916620
- 95950-20-2
- DTXSID60723506
- CS-0203362
-
- MDL: MFCD27923080
- Inchi: 1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3
- InChI Key: FUOQHQZASFBART-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=CN=C2C3C(C=CC2=1)=C(C=CN=3)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 392.152477885g/mol
- Monoisotopic Mass: 392.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 44.2Ų
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline Security Information
- Storage Condition:Sealed in dry,2-8°C
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A019110446-1g |
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95950-20-2 | 95% | 1g |
$651.00 | 2023-08-31 | |
| Chemenu | CM195184-1g |
4,7-bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 95% | 1g |
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| eNovation Chemicals LLC | D283018-1g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 1g |
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| eNovation Chemicals LLC | D283018-5g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 5g |
$1950 | 2024-06-09 | |
| eNovation Chemicals LLC | D283018-10g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 10g |
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| Ambeed | A990932-1g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 98% | 1g |
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| eNovation Chemicals LLC | D283018-1g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 1g |
$1250 | 2025-02-22 | |
| eNovation Chemicals LLC | D283018-5g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 5g |
$1950 | 2025-02-22 | |
| eNovation Chemicals LLC | D283018-10g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 10g |
$3250 | 2025-02-22 | |
| eNovation Chemicals LLC | D283018-5g |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |
95950-20-2 | 87% | 5g |
$1950 | 2025-03-03 |
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline Suppliers
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline
Introduction to 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline (CAS No. 95950-20-2) in Modern Chemical and Pharmaceutical Research
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline, identified by the chemical identifier CAS No. 95950-20-2, is a sophisticated organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This benzo[de]phenanthridine derivative exhibits a unique structural framework, characterized by a phenanthroline core substituted with methoxy groups at the 4-position of the peripheral phenyl rings. Such structural motifs are particularly intriguing due to their potential applications in coordination chemistry, material science, and medicinal chemistry.
The compound’s molecular structure imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel functional materials and bioactive molecules. The presence of methoxy groups not only influences the compound’s solubility and metabolic stability but also enhances its ability to interact with biological targets. This has positioned 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline as a promising candidate for further exploration in drug discovery and catalytic applications.
In recent years, researchers have been increasingly interested in the coordination chemistry of phenanthroline derivatives. The ability of this class of compounds to form stable complexes with transition metals has opened up avenues for developing advanced catalysts and luminescent materials. Specifically, the methoxy-substituted phenyl rings in 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline enhance its chelating properties, facilitating the formation of robust metal complexes with applications in photoredox catalysis and sensing technologies.
One of the most compelling aspects of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is its potential in medicinal chemistry. The phenanthroline scaffold is well-documented for its ability to bind to metal ions and biological macromolecules, which has been leveraged in the development of therapeutic agents targeting various diseases. For instance, derivatives of phenanthroline have shown promise in anticancer therapies due to their ability to interfere with metal-dependent enzymatic pathways involved in tumor proliferation. The methoxy substitution pattern in 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline may further modulate its bioactivity, making it an attractive lead compound for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more precise predictions of the interactions between 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline and biological targets. Molecular docking simulations have revealed that this compound can effectively bind to proteins involved in metabolic pathways relevant to neurological disorders. This finding aligns with emerging research suggesting that metal chelation by phenanthroline derivatives may offer therapeutic benefits beyond traditional anticancer applications. The methoxy groups are particularly crucial in optimizing binding affinity and selectivity.
The synthesis of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline presents an interesting challenge due to the need for precise functionalization of the phenanthroline core. Modern synthetic methodologies have enabled more efficient routes to this compound, leveraging palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations. These advances have not only improved yield but also allowed for greater customization of substituents on the phenyl rings.
In material science, 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has been explored as a building block for organic semiconductors and light-emitting diodes (OLEDs). Its extended π-conjugation system makes it a candidate for applications requiring efficient charge transport properties. Additionally, the methoxy groups can be tailored to fine-tune energy levels and intermolecular interactions, which are critical factors in optimizing device performance.
The compound’s stability under various conditions has also been a focus of recent studies. Researchers have investigated its photophysical properties under ambient conditions as well as its resistance to degradation when exposed to light or oxygen. These studies are essential for determining its suitability for long-term applications in both pharmaceutical formulations and advanced materials.
From a regulatory perspective, ensuring compliance with safety standards is paramount when handling CAS No. 95950-20-2 or any derivative thereof. While not classified as hazardous under standard definitions, proper handling procedures must be followed to minimize exposure risks during synthesis or application phases. This includes adherence to good laboratory practices (GLP) and employing appropriate personal protective equipment (PPE).
The future prospects for 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline are vast and multifaceted. Ongoing research aims to expand its utility through interdisciplinary approaches combining organic synthesis with bioinformatics and nanotechnology. By integrating these fields, scientists hope to unlock new possibilities for therapeutic interventions and innovative materials that could reshape multiple industries.
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